N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 6-chloro-1,3-benzothiazole with ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 6-chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H14ClN3O3S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H14ClN3O3S/c1-2-23-13-6-4-3-5-11(13)16(24)15(18(23)26)17(25)22-19-21-12-8-7-10(20)9-14(12)27-19/h3-9,24H,2H2,1H3,(H,21,22,25) |
InChI Key |
YVXRREIIEZVODH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)O |
Origin of Product |
United States |
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